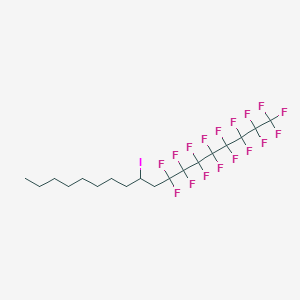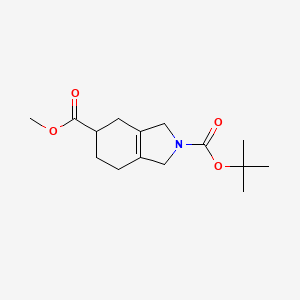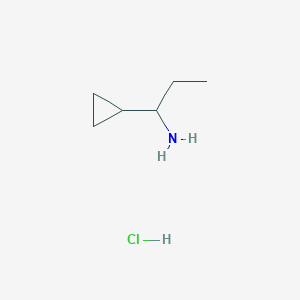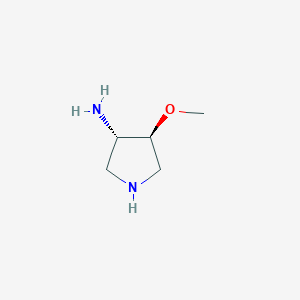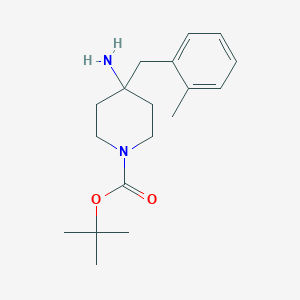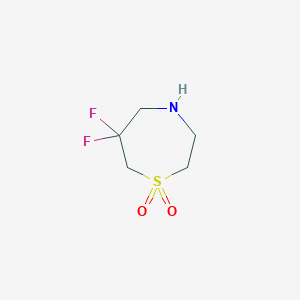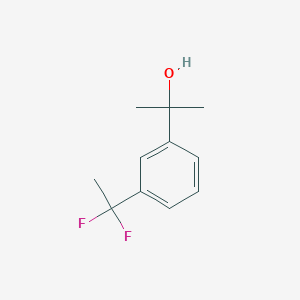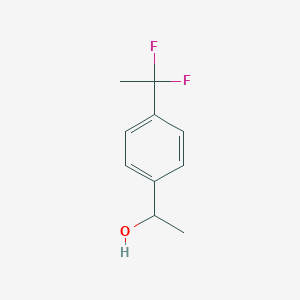
1-(4-(1,1-Difluoroethyl)phenyl)ethanol
Vue d'ensemble
Description
1-(4-(1,1-Difluoroethyl)phenyl)ethanol, also known as DFPE, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DFPE is a chiral compound that belongs to the family of aryl alcohols. It has a molecular weight of 202.2 g/mol and a melting point of 45-47°C. DFPE has been found to exhibit various biological activities, including anti-inflammatory, antitumor, and antiviral properties.
Mécanisme D'action
The mechanism of action of 1-(4-(1,1-Difluoroethyl)phenyl)ethanol is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. This compound has been found to inhibit the activation of NF-κB, a transcription factor that plays a crucial role in the regulation of the immune response and inflammation. This compound has also been found to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects in the body. It has been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to inhibit the expression of COX-2, an enzyme that plays a key role in the inflammation process. This compound has also been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-(1,1-Difluoroethyl)phenyl)ethanol has several advantages as a chemical compound for use in lab experiments. It is a chiral compound with excellent enantiomeric purity, making it ideal for studying the effects of stereochemistry on biological activity. This compound is also a relatively stable compound that can be easily synthesized in high purity. However, one limitation of this compound is its limited solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on 1-(4-(1,1-Difluoroethyl)phenyl)ethanol. One area of research is in the development of new drugs for the treatment of inflammatory diseases and cancer. This compound has shown promising results in preclinical studies, and further research is needed to determine its potential as a therapeutic agent. Another area of research is in the study of the mechanism of action of this compound. Further studies are needed to fully understand how this compound modulates signaling pathways in the body and to identify potential targets for drug development. Finally, research is needed to optimize the synthesis of this compound and to develop more efficient methods for its production.
Applications De Recherche Scientifique
1-(4-(1,1-Difluoroethyl)phenyl)ethanol has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of research is in the development of new drugs for the treatment of various diseases. This compound has been found to exhibit potent anti-inflammatory and antitumor activities, making it a promising candidate for the development of new drugs for the treatment of inflammatory diseases and cancer.
Propriétés
IUPAC Name |
1-[4-(1,1-difluoroethyl)phenyl]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2O/c1-7(13)8-3-5-9(6-4-8)10(2,11)12/h3-7,13H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLXYRGLOXGCDBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(C)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



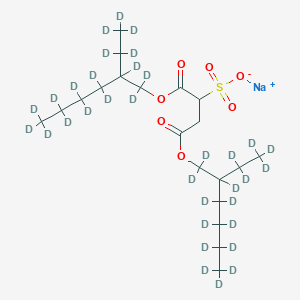
![3H-Benzo[d][1,2,3]triazin-4-one, 7-nitro-](/img/structure/B3323920.png)
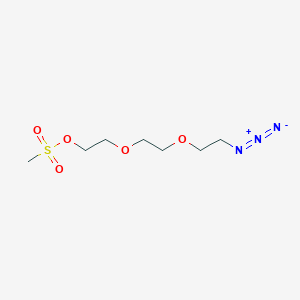
![2,7-Dibutylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B3323929.png)
